6-Bromo-4-methoxy-1-methyl-1H-indazole
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Overview
Description
6-Bromo-4-methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 1st position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxy-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriately substituted hydrazines with ortho-substituted benzaldehydes. For instance, the reaction of 4-methoxy-2-bromoacetophenone with methylhydrazine under acidic conditions can yield the desired indazole derivative .
Another method involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring. This method typically involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxy-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Scientific Research Applications
6-Bromo-4-methoxy-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxy-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of the bromine and methoxy groups can enhance its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methyl-1H-indazole: Similar structure but lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-Methoxy-1-methyl-1H-indazole: Lacks the bromine atom, which may result in different reactivity and biological properties.
6-Bromo-1H-indazole: Lacks both the methoxy and methyl groups, which can significantly alter its chemical and biological behavior.
Uniqueness
6-Bromo-4-methoxy-1-methyl-1H-indazole is unique due to the presence of both the bromine and methoxy groups, which can enhance its reactivity and binding affinity in various applications. The combination of these substituents can result in distinct chemical and biological properties compared to other indazole derivatives .
Properties
Molecular Formula |
C9H9BrN2O |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-4-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-3-6(10)4-9(13-2)7(8)5-11-12/h3-5H,1-2H3 |
InChI Key |
DGKFWSUHSMBZER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)Br)OC |
Origin of Product |
United States |
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